Cas no 2199684-67-6 (4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine)
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
- 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
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- Inchi: 1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2
- InChI Key: AKUCVTAJSJDRHT-UHFFFAOYSA-N
- SMILES: O1CC(C1)OC1=CC(C2CC2)=NC=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- XLogP3: 0.8
- Topological Polar Surface Area: 44.2
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-0936-2μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-5μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-10μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-20μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-1mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-2mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-3mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-4mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-5mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-0936-10mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 10mg |
$118.5 | 2023-09-07 |
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
Introduction to 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS No: 2199684-67-6)
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No) 2199684-67-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both cyclopropyl and oxetane moieties in its structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The pyrimidine core is a fundamental motif in many biologically active molecules, particularly in antiviral, anticancer, and antimicrobial agents. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively studied for their therapeutic potential. The introduction of a cyclopropyl group at the 4-position and an oxetan-3-yloxy group at the 6-position modifies the inherent properties of the pyrimidine ring, leading to novel interactions with biological targets.
The oxetan-3-yloxy substituent is particularly noteworthy, as oxetanes are known for their strained three-membered ring structure. This strain can be exploited to enhance binding affinity or to facilitate specific conformational changes upon interaction with biological targets. In recent years, oxetane-containing compounds have been explored for their role in modulating enzyme activity and receptor binding. The combination of these structural elements in 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine suggests a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. These tools have been instrumental in identifying potential drug candidates that can modulate key biological pathways. The cyclopropyl group, being a small, rigid structure, can effectively occupy specific pockets on biological targets, enhancing the compound's binding affinity. This feature has been leveraged in the design of novel inhibitors targeting various therapeutic areas.
In the context of current research, 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine has shown promise as a lead compound for developing new therapeutic agents. Its unique structural framework allows for diverse modifications, making it adaptable for generating libraries of compounds with tailored properties. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.
The synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These methods not only improve efficiency but also reduce the environmental impact of chemical production.
The pharmacological profile of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine is under active investigation in several academic and industrial laboratories. Preliminary studies suggest that this compound exhibits interesting interactions with enzymes and receptors involved in critical biological processes. For instance, its ability to modulate kinase activity has been explored as a potential strategy for developing anticancer agents. Additionally, its interactions with nucleic acid-binding proteins may open avenues for antiviral therapies.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the structural dynamics and electronic properties of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine. These studies have helped rationalize its observed bioactivity and guide further structural optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
The development of novel pharmaceuticals is often hampered by challenges such as poor solubility, low bioavailability, and off-target effects. The structural features of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, particularly the cyclopropyl and oxetane moieties, offer opportunities to address these issues through medicinal chemistry interventions. For example, modifications can be made to enhance solubility or to reduce metabolic degradation, thereby improving the compound's pharmacokinetic profile.
In conclusion,4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS No: 2199684-67-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition and demonstrated bioactivity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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